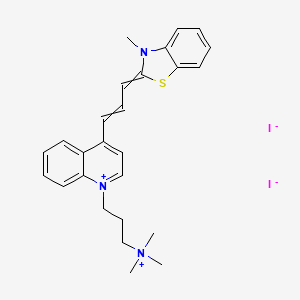

TO-PRO3 iodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

TO-PRO3 iodide is a far-red fluorescent dye that is widely used in scientific research for its ability to selectively stain nucleic acids. This compound is particularly useful as a nuclear and chromosome counterstain in fluorescence microscopy and flow cytometry. It is impermeant to live cells but penetrates compromised membranes, making it an excellent indicator of dead cells within a population .

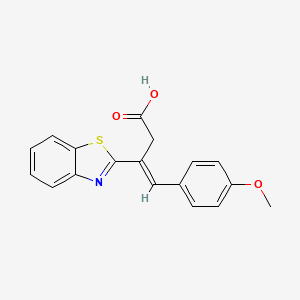

Métodos De Preparación

TO-PRO3 iodide is typically synthesized as an iodine salt in dimethyl sulfoxide (DMSO). The preparation involves the use of carbocyanine-based dyes, which exhibit far-red fluorescence with excitation at 642 nm and emission at 661 nm . The synthetic routes and reaction conditions for this compound are proprietary and not widely disclosed in public literature. it is known that the compound is included in various nuclear labeling kits, such as the SelectFX Nuclear Labeling Kit .

Análisis De Reacciones Químicas

TO-PRO3 iodide primarily interacts with nucleic acids, exhibiting strong binding affinity for double-stranded DNA with dissociation constants in the micromolar range . The compound does not undergo significant chemical reactions such as oxidation, reduction, or substitution under typical laboratory conditions. Its primary function is to serve as a fluorescent stain, and it is highly photostable in both buffer and antifade solutions .

Aplicaciones Científicas De Investigación

TO-PRO3 iodide has a wide range of applications in scientific research:

Fluorescence Microscopy: It is used as a nuclear counterstain in fixed-cell preparations and paraffin sections.

Flow Cytometry: The dye is employed to identify dead cells within a population due to its impermeability to live cells.

Nucleic Acid Detection: This compound is among the most sensitive probes for nucleic acid detection and can be used for staining nucleic acids on solid supports and pre-staining samples for gel or capillary electrophoresis.

Cell Viability Assays: It is used to distinguish between live and dead cells in various cell viability assays.

Mecanismo De Acción

TO-PRO3 iodide exerts its effects by binding strongly to double-stranded DNA. The dye’s far-red fluorescence is well-separated from commonly used fluorophores, reducing interference from tissue autofluorescence . The compound’s strong binding affinity for nucleic acids allows for selective staining of the nucleus in cultured cells and paraffin sections .

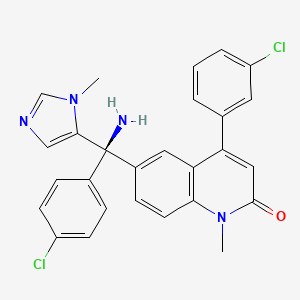

Comparación Con Compuestos Similares

TO-PRO3 iodide is often compared with other nucleic acid stains such as propidium iodide, SYTOX Green, and DAPI. Unlike these dyes, this compound offers far-red fluorescence, which is advantageous for reducing background fluorescence from tissue autofluorescence . Similar compounds include:

Propidium Iodide: A red-fluorescent dye that also binds to DNA but is less photostable than this compound.

SYTOX Green: A green-fluorescent dye used for dead cell staining but with different spectral properties.

DAPI: A blue-fluorescent dye commonly used for nuclear staining in live and fixed cells.

This compound’s unique far-red fluorescence and high sensitivity make it a valuable tool in various scientific research applications.

Propiedades

Número CAS |

157199-63-8 |

|---|---|

Fórmula molecular |

C26H31I2N3S |

Peso molecular |

671.4 g/mol |

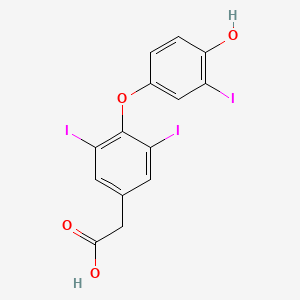

Nombre IUPAC |

trimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide |

InChI |

InChI=1S/C26H31N3S.2HI/c1-27-24-14-7-8-15-25(24)30-26(27)16-9-11-21-17-19-28(18-10-20-29(2,3)4)23-13-6-5-12-22(21)23;;/h5-9,11-17,19H,10,18,20H2,1-4H3;2*1H/q+2;;/p-2 |

Clave InChI |

QHNORJFCVHUPNH-UHFFFAOYSA-L |

SMILES |

CN1C2=CC=CC=C2SC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] |

SMILES isomérico |

CN\1C2=CC=CC=C2S/C1=C\C=C\C3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] |

SMILES canónico |

CN1C2=CC=CC=C2SC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

TO-PRO3 iodide; TO PRO3 iodide; TOPRO3 iodide; TO-PRO3 iodide salt; |

Origen del producto |

United States |

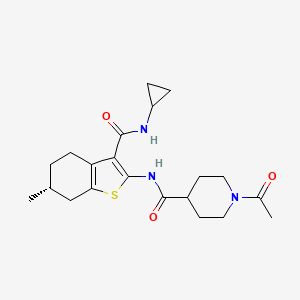

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

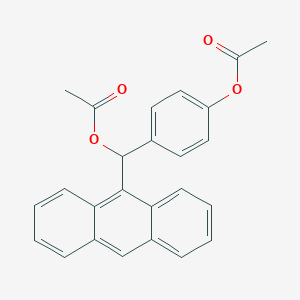

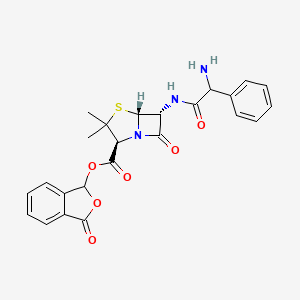

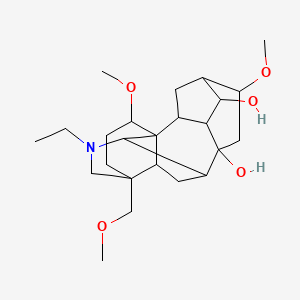

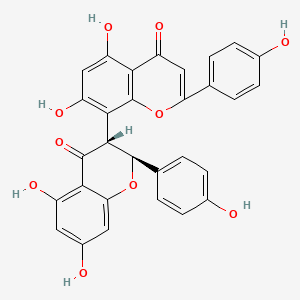

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.